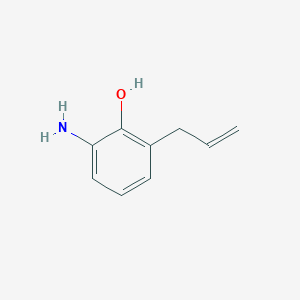

2-Allyl-6-aminophenol

Description

2-Allyl-6-aminophenol is a phenolic derivative characterized by an allyl group (-CH₂CH=CH₂) at the 2-position and an amino group (-NH₂) at the 6-position of the benzene ring. The amino group at position 6 distinguishes it from methyl or methoxy-substituted analogs, likely enhancing polarity and reactivity, which could influence applications in pharmaceuticals, agrochemicals, or polymer synthesis.

Properties

CAS No. |

102878-28-4 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-amino-6-prop-2-enylphenol |

InChI |

InChI=1S/C9H11NO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4,10H2 |

InChI Key |

RHZVFQVPMKWIKM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Allyl-6-methylphenol

- Structure : Allyl group (position 2), methyl group (position 6).

- Key Data: Synthesized via methods described in Synthetic Communications (1991) and Tetrahedron Letters (1995) involving allylation and Friedel-Crafts alkylation . The methyl group at position 6 reduces polarity compared to an amino group, likely lowering water solubility and altering boiling/melting points.

- Applications : Used in fragrance synthesis and as an intermediate in organic reactions due to its stability and mild reactivity.

3-Allyl-6-methoxyphenol

- Structure : Allyl group (position 3), methoxy group (-OCH₃, position 6).

- Key Data: Verified by NIST with molecular formula C₁₀H₁₂O₂ and CAS 93152-14-4 . The methoxy group is electron-donating, increasing the phenol’s acidity (pKa ~10) compared to amino or methyl substituents.

- Applications: Potential use in antioxidant formulations or as a precursor in lignin-derived polymers.

2-Allyl-6-[(octadecylimino)methyl]phenol

- Structure: Allyl group (position 2), octadecylimino group (-N=C-C₁₈H₃₇, position 6).

- Key Data: Molecular formula C₂₈H₄₇NO (CAS 380651-62-7) . The long alkyl chain imparts lipophilicity, making it suitable for surfactant or lipid-based applications.

- Applications : Likely used in corrosion inhibition or as a phase-transfer catalyst.

3-Amino-6-chloro-2-methylphenol

- Structure: Amino group (position 3), chloro group (-Cl, position 6), methyl group (position 2).

- Key Data: Molecular formula C₇H₈ClNO (CAS 682352-59-6) . The chloro group’s electron-withdrawing nature increases electrophilicity at position 6, enabling nucleophilic substitution reactions.

- Applications : Intermediate in dyestuff or herbicide synthesis.

2-(Aminomethyl)-6-methylphenol Hydrochloride

- Structure: Aminomethyl group (-CH₂NH₂, position 2), methyl group (position 6), hydrochloride salt.

- Key Data: Molecular formula C₈H₁₂ClNO (CAS 1956330-87-2) . The hydrochloride salt enhances water solubility, favoring biomedical or biochemical applications.

- Applications: Potential use in peptide synthesis or as a chelating agent.

Research Findings and Implications

- Synthetic Routes: Allyl-substituted phenols (e.g., 2-Allyl-6-methylphenol) are typically synthesized via allylation reactions, while amino-substituted analogs may require protective group strategies .

- Reactivity Trends: Amino groups enhance nucleophilicity, whereas chloro or methoxy groups alter electronic properties, directing regioselectivity in further functionalization .

- Physicochemical Behavior: Lipophilic groups (e.g., octadecylimino) expand utility in non-polar media, while hydrophilic salts (e.g., hydrochloride) improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.